3-hexyl-7-[(2-methoxybenzyl)oxy]-4,8-dimethyl-2H-chromen-2-one
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Overview
Description
3-hexyl-7-[(2-methoxybenzyl)oxy]-4,8-dimethyl-2H-chromen-2-one is a synthetic organic compound belonging to the chromen-2-one family This compound is characterized by its complex structure, which includes a hexyl chain, a methoxybenzyl group, and dimethyl substitutions on the chromen-2-one core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-hexyl-7-[(2-methoxybenzyl)oxy]-4,8-dimethyl-2H-chromen-2-one typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Chromen-2-one Core: This step involves the condensation of a suitable phenol derivative with an appropriate β-keto ester under acidic or basic conditions to form the chromen-2-one core.
Introduction of the Hexyl Chain: The hexyl chain can be introduced via alkylation reactions using hexyl halides in the presence of a strong base such as sodium hydride or potassium carbonate.
Attachment of the Methoxybenzyl Group: The methoxybenzyl group is typically introduced through an etherification reaction, where the chromen-2-one derivative is reacted with 2-methoxybenzyl chloride in the presence of a base like potassium carbonate.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions
3-hexyl-7-[(2-methoxybenzyl)oxy]-4,8-dimethyl-2H-chromen-2-one can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride to reduce carbonyl groups to alcohols.
Substitution: Nucleophilic substitution reactions can be performed to replace the methoxy group with other substituents using reagents like sodium hydride and alkyl halides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium hydride in dimethylformamide (DMF) with alkyl halides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols.
Scientific Research Applications
3-hexyl-7-[(2-methoxybenzyl)oxy]-4,8-dimethyl-2H-chromen-2-one has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Explored for its potential therapeutic effects, such as anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-hexyl-7-[(2-methoxybenzyl)oxy]-4,8-dimethyl-2H-chromen-2-one involves its interaction with specific molecular targets and pathways. For instance, its antioxidant activity may be attributed to its ability to scavenge free radicals and inhibit oxidative stress. The compound may also interact with enzymes and receptors involved in inflammation and cancer progression, thereby exerting its therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
- 3-hexyl-7-[(3-methoxybenzyl)oxy]-4-methyl-2H-chromen-2-one
- 3-hexyl-7-[(4-methoxybenzyl)oxy]-4,8-dimethyl-2H-chromen-2-one
Uniqueness
Compared to similar compounds, 3-hexyl-7-[(2-methoxybenzyl)oxy]-4,8-dimethyl-2H-chromen-2-one is unique due to its specific substitution pattern, which may confer distinct chemical and biological properties. Its unique structure allows for specific interactions with molecular targets, making it a valuable compound for research and development.
Properties
Molecular Formula |
C25H30O4 |
---|---|
Molecular Weight |
394.5 g/mol |
IUPAC Name |
3-hexyl-7-[(2-methoxyphenyl)methoxy]-4,8-dimethylchromen-2-one |
InChI |
InChI=1S/C25H30O4/c1-5-6-7-8-12-21-17(2)20-14-15-22(18(3)24(20)29-25(21)26)28-16-19-11-9-10-13-23(19)27-4/h9-11,13-15H,5-8,12,16H2,1-4H3 |
InChI Key |
IOVVUGQNBSDWTA-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCC1=C(C2=C(C(=C(C=C2)OCC3=CC=CC=C3OC)C)OC1=O)C |
Origin of Product |
United States |
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